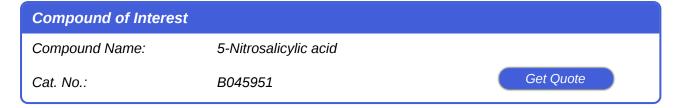


Application Notes & Protocols: Synthesis of Mesalazine via 5-Nitrosalicylic Acid Intermediate

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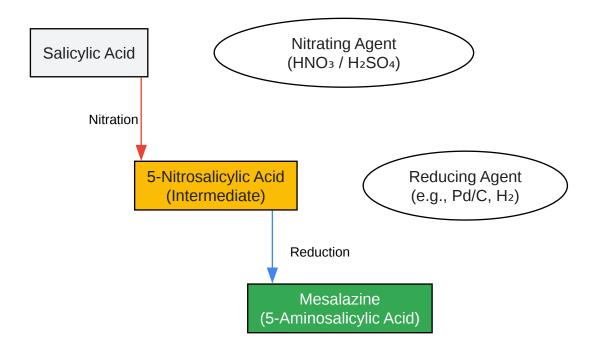
For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Mesalazine (5-aminosalicylic acid, 5-ASA), a key active pharmaceutical ingredient for treating inflammatory bowel disease, using **5-Nitrosalicylic acid** as a chemical intermediate. The synthesis involves a two-step process: the nitration of salicylic acid to produce **5-Nitrosalicylic acid**, followed by the reduction of the nitro group to yield Mesalazine.

Chemical Synthesis Pathway

The overall synthesis route is a classic example of electrophilic aromatic substitution followed by a reduction reaction.





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Caption: Chemical synthesis pathway of Mesalazine from Salicylic Acid.

Experimental Protocols

This section details the laboratory procedures for the synthesis of Mesalazine.

Part 1: Synthesis of 5-Nitrosalicylic Acid from Salicylic Acid (Nitration)

This protocol describes the nitration of salicylic acid to form the **5-Nitrosalicylic acid** intermediate.

Materials:

- Salicylic acid
- Anhydrous acetic acid
- Concentrated nitric acid
- Concentrated sulfuric acid



- Ice-water mixture
- 60% Ethanol aqueous solution
- Reaction vessel with stirrer
- Dropping funnel
- Thermometer
- Filtration apparatus

Procedure:

- In a reaction vessel, dissolve 200g of salicylic acid in 2L of anhydrous acetic acid.
- Prepare a nitrating mixture by carefully mixing 540ml of concentrated nitric acid and 480ml of concentrated sulfuric acid.
- Slowly add the nitrating mixture to the salicylic acid solution at room temperature with constant stirring.
- After the addition is complete, maintain the reaction temperature at 50°C and continue stirring for 1 hour.
- Pour the reaction mixture into 6L of an ice-water mixture and stir at 0°C for 1 hour to precipitate the crude product.
- Filter the precipitate and wash it with water to obtain the crude **5-Nitrosalicylic acid**.
- Recrystallize the crude product twice from a 60% ethanol aqueous solution to obtain purified
 5-Nitrosalicylic acid.[1]
- Dry the purified product. The expected molar yield is approximately 27.50%.[1]

Part 2: Synthesis of Mesalazine from 5-Nitrosalicylic Acid (Reduction)



This protocol details the reduction of the **5-Nitrosalicylic acid** intermediate to the final product, Mesalazine.

Materials:

- Purified 5-Nitrosalicylic acid
- Methanol
- 20% Sodium carbonate (Na₂CO₃) solution
- Palladium on carbon (Pd/C) catalyst
- 10% Hydrochloric acid (HCl) solution
- Reaction vessel with stirrer and heating mantle
- Filtration apparatus

Procedure:

- Dissolve 68.0g of the purified 5-Nitrosalicylic acid in 680ml of methanol in a reaction vessel.
- Add 25.0g of a 20% sodium carbonate solution and stir until the solid is dissolved.
- Carefully add 6.8g of Pd/C catalyst to the solution.
- Heat the mixture to 50°C and stir for 48 hours, or until the starting material is almost completely converted (monitored by a suitable chromatographic technique).
- After the reaction is complete, adjust the pH of the solution to 10.0 with a 20% sodium carbonate solution.
- Filter the mixture to remove the Pd/C catalyst.
- Adjust the pH of the filtrate to 3.0 with a 10% hydrochloric acid solution to precipitate the product.



- Stir the mixture at 25°C for 1 hour.
- Filter the precipitate, wash with water, and dry to obtain Mesalazine as a crystalline powder. [1] The expected molar yield for this step is approximately 57.80%, with a purity of around 97.8% as determined by liquid chromatography.[1]

Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.



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Caption: Experimental workflow for the synthesis of Mesalazine.

Data Presentation

The following tables summarize the quantitative data from the described synthesis protocols.

Table 1: Reaction Conditions and Yields

Step	Intermediat e/Product	Key Reagents	Temperatur e (°C)	Reaction Time (hours)	Molar Yield (%)
1. Nitration	5- Nitrosalicylic Acid	Salicylic acid, HNO ₃ , H ₂ SO ₄	50	1	27.50[1]
2. Reduction	Mesalazine	5- Nitrosalicylic acid, Pd/C, H ₂	50	48	57.80[1]



Table 2: Purity and Analytical Data

Product	Analytical Method	Purity (%)	Appearance
Mesalazine	Liquid Chromatography	97.8[1]	Off-white crystalline powder

Note on Yield and Purity: The overall yield for the two-step process is approximately 15.90%.[1] It is important to note that optimization of reaction conditions and purification methods can lead to variations in yield and purity. For instance, alternative purification methods involving activated carbon and pH adjustment have been reported to yield Mesalazine with a purity of 99.9% and a yield of 85% for the purification step.

Safety Precautions

- All procedures should be carried out in a well-ventilated fume hood.
- Concentrated acids (nitric and sulfuric) are highly corrosive and strong oxidizing agents.
 Handle with extreme care and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- The nitration reaction is exothermic. Proper temperature control is crucial to avoid runaway reactions.
- Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care and under an inert atmosphere when possible.
- Hydrogen gas is highly flammable. Ensure there are no ignition sources in the vicinity during the reduction step.

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References



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